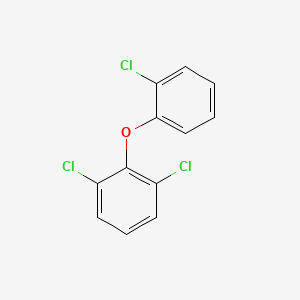
2,2',6-Trichlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,6-Trichlorodiphenyl ether is a member of the polychlorinated diphenyl ethers (PCDEs) family. These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of 2,2’,6-Trichlorodiphenyl ether is C12H7Cl3O .
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,6-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. For example, diethyl ether is produced by heating ethanol with sulfuric acid. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
化学反应分析
Types of Reactions: 2,2’,6-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides.
Reduction: Reduction reactions are less common for ethers.
Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions:
Acidic Cleavage: Ethers are commonly cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Major Products:
科学研究应用
2,2’,6-Trichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PCDEs and their environmental impact.
Biology: Research on its toxicological effects helps understand the impact of PCDEs on biological systems.
Medicine: Studies on its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: Used in the production of flame retardants and other industrial chemicals
作用机制
The mechanism of action of 2,2’,6-Trichlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates various toxic responses, including alterations in gene expression and disruption of endocrine functions . The compound can also undergo cleavage reactions in the presence of strong acids, leading to the formation of phenols and alkyl halides .
相似化合物的比较
- 2,2’,4-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
Comparison: 2,2’,6-Trichlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other trichlorodiphenyl ethers, it may exhibit different environmental persistence and biological effects .
属性
CAS 编号 |
727738-44-5 |
|---|---|
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H |
InChI 键 |
CQVFBUDIKATBSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


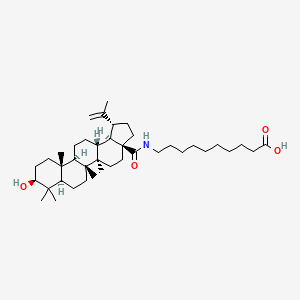
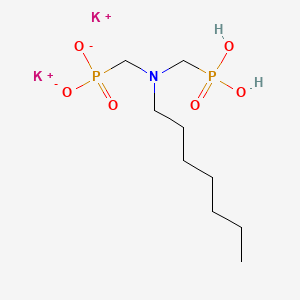

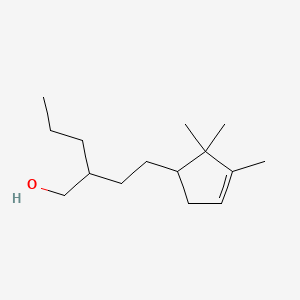
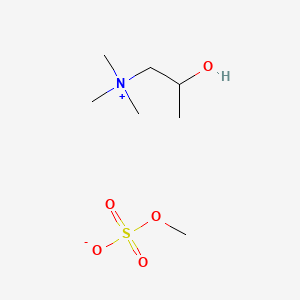
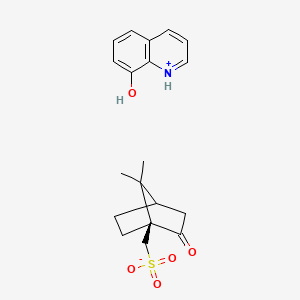
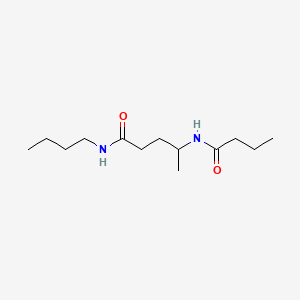
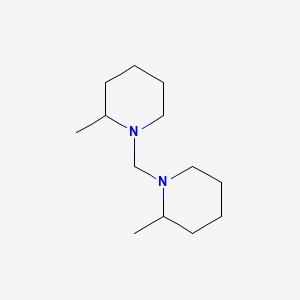


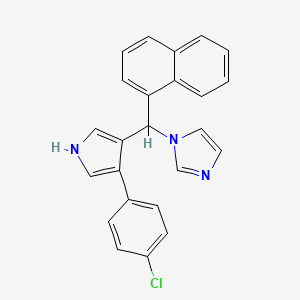


![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
